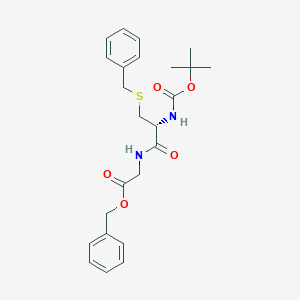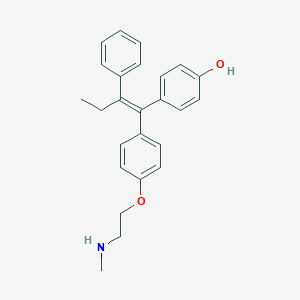![molecular formula C13H19ClN2O2 B018829 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride CAS No. 106261-49-8](/img/structure/B18829.png)
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
Descripción general
Descripción
El éster etílico de ácido estearidónico es una forma esterificada del ácido estearidónico, un ácido graso poliinsaturado omega-3. Este compuesto es notable por sus cuatro dobles enlaces y es menos soluble en agua que su forma de ácido libre, lo que lo hace más adecuado para suplementos dietéticos y aplicaciones de investigación . El éster etílico de ácido estearidónico se deriva de aceites naturales como el echium y la semilla de grosella negra .
Aplicaciones Científicas De Investigación
El éster etílico de ácido estearidónico tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza para estudiar las propiedades y reacciones de los ácidos grasos omega-3 y sus ésteres.
Safety and Hazards
The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
El mecanismo de acción del éster etílico de ácido estearidónico implica su incorporación a las membranas celulares, donde influye en la fluidez de la membrana y la actividad de las enzimas y receptores unidos a la membrana . El compuesto puede modular las vías de señalización y la producción de mediadores inflamatorios, lo que contribuye a sus posibles beneficios para la salud . La forma de éster mejora su solubilidad y estabilidad, haciéndolo más efectivo en estos roles.
Compuestos similares:
- Éster etílico de ácido eicosapentaenoico
- Éster etílico de ácido docosahexaenoico
- Éster etílico de ácido alfa-linolénico
Comparación: El éster etílico de ácido estearidónico es único debido a sus cuatro dobles enlaces, que confieren propiedades químicas y biológicas distintas. En comparación con los ésteres etílicos de ácido eicosapentaenoico y docosahexaenoico, el éster etílico de ácido estearidónico se convierte más fácilmente en ácido eicosapentaenoico en el cuerpo . Esto lo convierte en una valiosa fuente vegetal de ácidos grasos omega-3, especialmente para las personas que no consumen pescado .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El éster etílico de ácido estearidónico se puede sintetizar mediante la esterificación del ácido estearidónico con etanol. Esta reacción generalmente implica el uso de un catalizador ácido como ácido sulfúrico o ácido clorhídrico para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa del ácido a su forma de éster .
Métodos de producción industrial: En entornos industriales, la producción de éster etílico de ácido estearidónico a menudo implica la transesterificación de aceites ricos en ácido estearidónico. Por ejemplo, el aceite de soja modificado puede sufrir etanólisis para transformar todos los triglicéridos en sus ésteres etílicos de ácidos grasos correspondientes . Este proceso es eficiente y escalable, lo que lo hace adecuado para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones: El éster etílico de ácido estearidónico sufre diversas reacciones químicas, incluidas:
Oxidación: Los dobles enlaces en el éster etílico de ácido estearidónico lo hacen susceptible a la oxidación, lo que lleva a la formación de hidroperóxidos y otros productos oxidativos.
Reducción: Las reacciones de reducción pueden convertir los dobles enlaces en enlaces simples, lo que da como resultado un éster más saturado.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y ozono.
Reducción: El gas hidrógeno en presencia de un catalizador de paladio se utiliza a menudo para la reducción.
Hidrólisis: El ácido clorhídrico o el hidróxido de sodio se pueden utilizar como catalizadores para las reacciones de hidrólisis.
Principales productos formados:
Oxidación: Hidroperóxidos y otros derivados oxidativos.
Reducción: Ésteres etílicos de ácidos grasos saturados.
Hidrólisis: Ácido estearidónico y etanol.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride involves the reaction of 4-methylpiperazine with benzyl chloroformate to obtain 4-(benzyloxycarbonyl)-1-methylpiperazine. This compound is then reacted with 4-carboxybenzaldehyde to obtain 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde, which is subsequently oxidized to obtain 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. The final step involves the formation of the dihydrochloride salt of the acid using hydrochloric acid.", "Starting Materials": [ "4-methylpiperazine", "benzyl chloroformate", "4-carboxybenzaldehyde", "oxidizing agent", "hydrochloric acid" ], "Reaction": [ "4-methylpiperazine + benzyl chloroformate -> 4-(benzyloxycarbonyl)-1-methylpiperazine", "4-(benzyloxycarbonyl)-1-methylpiperazine + 4-carboxybenzaldehyde -> 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde", "4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde + oxidizing agent -> 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid", "4-[(4-methylpiperazin-1-yl)methyl]benzoic acid + 2HCl -> 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride" ] } | |
| 106261-49-8 | |
Fórmula molecular |
C13H19ClN2O2 |
Peso molecular |
270.75 g/mol |
Nombre IUPAC |
4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;/h2-5H,6-10H2,1H3,(H,16,17);1H |
Clave InChI |
LODDFOVRTJETGH-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl |
SMILES canónico |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl |
Apariencia |
Powder |
| 106261-49-8 | |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride; |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)










![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)

